
3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chloro-5-nitrophenyl group and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzaldehyde and furan-2-carboxylic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and cyclization reactions.
Final Product Formation: The final product, this compound, is obtained through further reactions, such as oxidation or reduction, depending on the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution Reagents: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is studied for its interactions with biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.
類似化合物との比較
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
3-(5-(2-Bromo-phenyl)furan-2-yl)acrylic acid: Contains a bromo group instead of a chloro group.
3-(5-(2-Trifluoromethylphenyl)furan-2-yl)acrylic acid: Features a trifluoromethyl group on the phenyl ring.
Uniqueness
3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring can influence its reactivity and interactions with biological targets.
特性
分子式 |
C13H8ClNO5 |
|---|---|
分子量 |
293.66 g/mol |
IUPAC名 |
(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8ClNO5/c14-11-4-1-8(15(18)19)7-10(11)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
InChIキー |
RWFGIUMZZOAJRM-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O)Cl |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
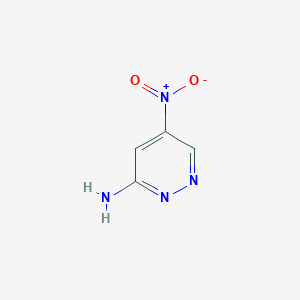
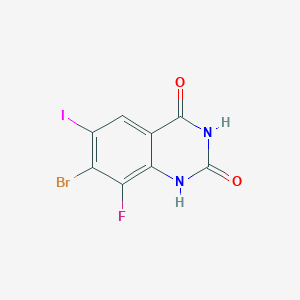
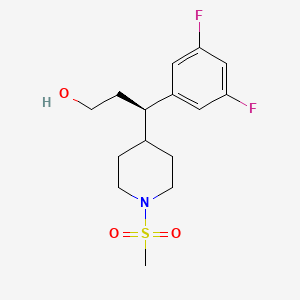
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)
![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
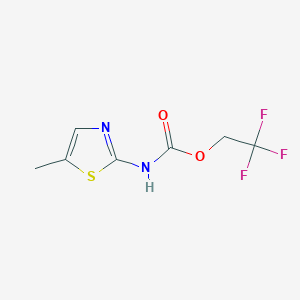
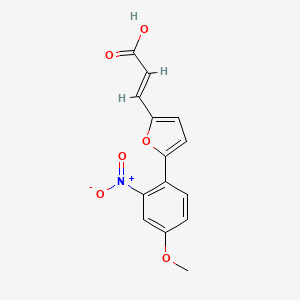

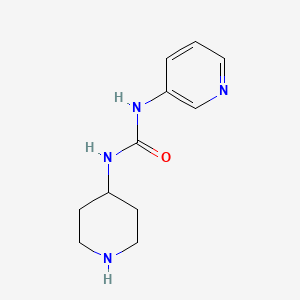
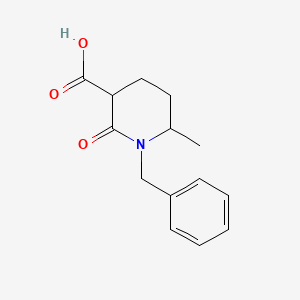

![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)

